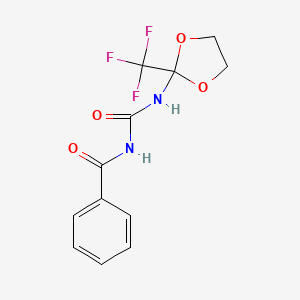

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a useful research compound. Its molecular formula is C12H11F3N2O4 and its molecular weight is 304.225. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives have been increasingly significant in various scientific fields, including nanotechnology, polymer processing, and biomedical applications. Their simple structure, coupled with a detailed understanding of their supramolecular self-assembly behavior, allows for their use as versatile, supramolecular building blocks. These compounds exhibit the ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, promoting applications in the biomedical field due to their multivalent nature (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Phase Behavior and Applications in Ionic Liquids

Research related to the liquid-liquid and solid-liquid phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes has been reviewed. This includes exploring the effects of cation and anion selection on solvent abilities, with implications for environmental-friendly solvent applications. Such research is critical for developing alternative solvents with tunable properties for applications in separating target molecules from aqueous solutions or extraction from original matrices (Zoran P. Visak et al., 2014).

Environmental Biodegradability of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals , which can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as PFOA and PFOS, has been reviewed. This includes evaluating microbial degradation pathways, half-lives of precursors, defluorination potential, and identification of novel degradation intermediates. Such research is essential for assessing the environmental fate and effects of these chemicals, contributing to a better understanding of potential risks and benefits of their applications (Jinxia Liu, Sandra Mejia Avendaño, 2013).

Review of Aqueous Fluoroalkylation

A comprehensive review of aqueous fluoroalkylation highlights the progress in incorporating fluorinated or fluoroalkylated groups into target molecules under mild, environment-friendly conditions. This encompasses various fluoroalkylation reactions, including trifluoromethylation and perfluoroalkylation, conducted in water or with water presence, outlining the development of green chemistry practices (Hai‐Xia Song et al., 2018).

Mechanism of Action

Target of Action

The compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The presence of this group might influence the compound’s interaction with its target proteins.

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration. The trifluoromethyl group might enhance the compound’s metabolic stability, potentially leading to a longer half-life in the body .

Safety and Hazards

Future Directions

The development of new benzamide derivatives is an active area of research in medicinal chemistry. The incorporation of fluorine atoms into benzamides is a promising strategy for increasing their metabolic stability and other desirable properties . Future research may focus on synthesizing new benzamide derivatives and evaluating their biological activities .

Properties

IUPAC Name |

N-[[2-(trifluoromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLOXTTZHFMBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(F)(F)F)NC(=O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)

![N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2538007.png)

![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)

![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)